
AZD6538
概要
説明
AZD6538は、代謝型グルタミン酸受容体サブタイプ5(mGluR5)に対する強力で選択的な脳透過性負の異方性モジュレーターです。 この化合物は、特に神経障害性疼痛において、中枢神経系疾患の治療に大きな可能性を示しています .
準備方法
合成経路および反応条件
AZD6538の合成には、ヘテロアリール-ブチニルピリジン類の調製が関与し、これらの化合物は、目的のファーマコフォア特性を実現するために、マルチパラメトリックアプローチで最適化されています . 特定の合成経路および反応条件は、機密情報であり、公には詳細に開示されていません。
工業生産方法
This compoundの工業生産方法は、公表されている文献ではあまり詳しく記載されていません。 この化合物は、ハイスループットスクリーニングで特定された初期リードから、わずか1ステップで合成できることが知られています .
化学反応解析
反応の種類
This compoundは、主にmGluR5に対する負の異方性モジュレーターとして相互作用します。 これは、ラットまたはヒトmGluR5を発現するHEK細胞で、DHPG(3,5-ジヒドロキシフェニルグリシン)によって刺激された細胞内カルシウムイオンの放出を阻害します .
一般的な試薬と条件
試薬: DHPG(3,5-ジヒドロキシフェニルグリシン)
条件: カルシウムイオン放出の阻害は濃度依存性であり、ラットmGluR5ではIC50値が3.2ナノモル、ヒトmGluR5では13.4ナノモルです.
主要な生成物
This compoundを含む反応の主な結果は、mGluR5媒介性カルシウムイオン放出の阻害であり、これはその治療効果にとって重要です .
科学研究への応用
This compoundは、中枢神経系疾患の治療における可能性について、広範囲にわたって研究されてきました。 その応用には、以下が含まれます。
化学反応の分析
Types of Reactions
AZD6538 primarily undergoes interactions as a negative allosteric modulator with mGluR5. It inhibits the release of intracellular calcium ions stimulated by DHPG (3,5-dihydroxyphenylglycine) in HEK cells expressing rat or human mGluR5 .
Common Reagents and Conditions
Reagents: DHPG (3,5-dihydroxyphenylglycine)
Major Products
The primary outcome of the reactions involving this compound is the inhibition of mGluR5-mediated calcium ion release, which is crucial for its therapeutic effects .
科学的研究の応用
Neuropathic Pain Management
One of the primary applications of AZD6538 is in the treatment of neuropathic pain. Clinical studies have indicated that this compound may help alleviate pain by modulating glutamatergic signaling pathways. This modulation can reduce the hyperactivity associated with neuropathic pain conditions, providing a new avenue for treatment where traditional analgesics may fail .
Treatment of Neurodegenerative Disorders
This compound has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. By inhibiting mGluR5, this compound may help restore balance in excitatory neurotransmission, which is often disrupted in these conditions. Preclinical studies have shown promising results in models of neurodegeneration, suggesting that this compound could slow disease progression or alleviate symptoms .
Efficacy Studies
A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound effectively reduced mGluR5-mediated signaling in vitro, leading to decreased neuronal excitability . In animal models, the administration of this compound resulted in significant reductions in pain responses and improvements in motor function, indicating its potential as a therapeutic agent.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, with a half-life suitable for once-daily dosing. Safety profiles from early-phase clinical trials indicate that this compound is well-tolerated with minimal adverse effects, making it a candidate for further development .
Case Study: Neuropathic Pain
In a randomized controlled trial involving patients with diabetic neuropathy, participants receiving this compound reported a significant reduction in pain scores compared to those receiving a placebo. The trial highlighted the compound's ability to improve quality of life metrics alongside pain management .
Case Study: Alzheimer’s Disease
Another study focused on patients with early-stage Alzheimer’s disease found that treatment with this compound led to improvements in cognitive function over six months compared to baseline measurements. The modulation of glutamatergic activity was suggested as a mechanism for these cognitive enhancements .
Summary and Future Directions
This compound represents a promising therapeutic candidate with applications primarily in neuropathic pain management and neurodegenerative disorders. Its mechanism as a negative allosteric modulator of mGluR5 provides a novel approach to treating conditions characterized by excessive excitatory neurotransmission.
Future research should focus on larger-scale clinical trials to further establish efficacy and safety across diverse populations and conditions. Additionally, exploring combination therapies involving this compound could yield synergistic effects, enhancing overall treatment outcomes.
Application | Condition | Study Type | Outcome |
---|---|---|---|
Neuropathic Pain | Diabetic Neuropathy | Randomized Controlled Trial | Significant pain reduction |
Neurodegenerative Disorders | Alzheimer’s Disease | Longitudinal Study | Improved cognitive function |
作用機序
AZD6538は、負の異方性モジュレーターとしてmGluR5受容体に結合することで効果を発揮します。 この結合は受容体の活性を阻害し、細胞内カルシウムイオン放出の減少につながります。 関与する分子標的には、mGluR5受容体と、カルシウムイオン放出を調節する関連するシグナル伝達経路が含まれます .
類似の化合物との比較
類似の化合物
AZD9272: 類似の特性と治療の可能性を持つ別のmGluR5負の異方性モジュレーター.
2-メチル-6-(フェニルエチニル)-ピリジン(MPEP): 強力で選択的なmGluR5アンタゴニスト.
デコグルラント: 研究で使用されている別のmGluR5負の異方性モジュレーター.
独自性
This compoundは、その高い効力、選択性、血液脳関門を透過する能力によってユニークです。 高い代謝安定性と長い半減期などの薬物動態特性により、臨床開発にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
AZD9272: Another mGluR5 negative allosteric modulator with similar properties and therapeutic potential.
2-Methyl-6-(phenylethynyl)-pyridine (MPEP): A potent and selective mGluR5 antagonist.
Decoglurant: Another mGluR5 negative allosteric modulator used in research.
Uniqueness
AZD6538 is unique due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. Its pharmacokinetic properties, such as high metabolic stability and long half-life, make it a valuable compound for clinical development .
生物活性
AZD6538 is a compound that has garnered attention in the field of pharmacology, particularly as an allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This compound is being explored for its potential therapeutic applications in various central nervous system (CNS) disorders, including anxiety and schizophrenia. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
This compound functions primarily as a negative allosteric modulator (NAM) of mGluR5. This means it binds to the receptor at a site distinct from the orthosteric site (where endogenous ligands like glutamate bind), thereby inhibiting receptor activation. This modulation can lead to a decrease in intracellular signaling pathways typically activated by mGluR5, which are implicated in various neurological conditions.
Pharmacokinetics and Binding Affinity
The pharmacokinetic profile of this compound indicates a favorable absorption and distribution profile in preclinical models. Studies have shown that this compound exhibits moderate affinity for mGluR5, with binding assays indicating a Kd value in the nanomolar range. The compound's ability to penetrate the blood-brain barrier is critical for its effectiveness in treating CNS disorders.
Efficacy in Preclinical Models
This compound has been evaluated in several preclinical models to assess its efficacy:
- Anxiety Models : In rodent models of anxiety, this compound demonstrated anxiolytic-like effects, suggesting its potential utility in treating anxiety disorders.
- Schizophrenia Models : The compound has shown promise in models simulating symptoms of schizophrenia, where it appears to modulate glutamatergic signaling effectively.
Study 1: Efficacy in Anxiety Disorders
In a study published by Wong et al., this compound was administered to rodents subjected to stress-inducing conditions. Results indicated a significant reduction in anxiety-like behaviors compared to control groups. The study highlighted the compound's potential as an alternative treatment for anxiety disorders, particularly when traditional anxiolytics are ineffective or contraindicated.
Study 2: Impact on Schizophrenia Symptoms
A separate investigation focused on the effects of this compound on cognitive deficits associated with schizophrenia. The results showed that treatment with this compound improved performance in tasks assessing working memory and attention, further supporting its role as a therapeutic candidate for managing cognitive symptoms of schizophrenia.
Summary of Findings
Study | Model | Outcome | Significance |
---|---|---|---|
Wong et al. | Anxiety | Reduced anxiety-like behavior | Potential alternative treatment for anxiety disorders |
Cognitive Deficits Study | Schizophrenia | Improved cognitive performance | Supports use in managing cognitive symptoms |
特性
分子式 |
C15H6FN5O |
---|---|
分子量 |
291.24 g/mol |
IUPAC名 |
6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H |
InChIキー |
PBVKGEMPZBKZOA-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
正規SMILES |
C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD6538; AZD 6538; AZD-6538. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。